4-Borono-D-phenylalanine (BPA) is a compound of significant interest in the field of cancer therapy, particularly for its role in boron neutron capture therapy (BNCT). BNCT is a binary treatment modality that relies on the accumulation of boron-containing compounds within cancer cells, followed by irradiation with thermal neutrons, leading to the production of high-energy alpha particles and lithium nuclei that selectively destroy the cancer cells13.
In cancer therapy, particularly in the treatment of melanomas, BPA has shown potential due to its selective uptake by melanoma cells. The double-tracer microautoradiographic study of B16 melanomas in vivo demonstrated that the greatest amount of [18F]FBPA was observed in S phase melanocytes, suggesting that BNCT with BPA could be more effective in melanomas with higher DNA synthesis activity and melanin content1.
Beyond its use in BNCT, BPA derivatives have been explored as potent inhibitors of serine proteases such as alpha-chymotrypsin and elastase. Acylamino boronic acids, analogues of amino acids including phenylalanine, have been prepared and shown to be competitive inhibitors with high affinity, potentially acting as transition-state inhibitors. This property could be exploited in the design of new drugs targeting specific enzymes2.
The synthesis of radiolabeled BPA, such as 4-borono-2-[18F]fluoro-D,L-phenylalanine, has expanded the applications of BPA to diagnostic imaging. This compound has been used as a tracer for positron emission tomography (PET), particularly for imaging the pancreas. The radiolabeling process and subsequent radiation dosimetry studies are crucial for ensuring the safe and effective use of BPA in medical diagnostics3.
4-Borono-D-phenylalanine is derived from the amino acid phenylalanine, which is an essential amino acid found in many proteins. The introduction of a boron atom into the phenylalanine structure modifies its properties and enhances its utility in therapeutic applications. It belongs to the class of organoboron compounds, which are characterized by the presence of boron in their molecular structure.
The synthesis of 4-borono-D-phenylalanine can be achieved through various methods, with one notable process involving palladium-catalyzed carbon-boron bond formation. This method typically starts from L-tyrosine, which undergoes several chemical transformations to yield the desired product.
This synthesis method has been reported to yield enantiomerically pure forms of 4-borono-D-phenylalanine efficiently, with high yields and minimal by-products .
The molecular structure of 4-borono-D-phenylalanine is characterized by its unique arrangement of atoms:
4-Borono-D-phenylalanine participates in several chemical reactions that are significant for its applications:
The mechanism of action for 4-borono-D-phenylalanine primarily revolves around its role in boron neutron capture therapy:
Properties can be characterized using:
4-Borono-D-phenylalanine has several significant applications:
4-Borono-D-phenylalanine ((R)-2-amino-3-(4-boronophenyl)propanoic acid) is a non-proteogenic amino acid featuring a boronic acid group (-B(OH)₂) substituted at the para-position of the phenyl ring. Its molecular formula is C₉H₁₂BNO₄, with a molecular weight of 209.01 g/mol [2] [6] [10]. The core structure retains the canonical phenylalanine backbone but incorporates a boron atom within an aromatic ring system.
The defining characteristic of this compound is its D-configuration at the α-carbon chiral center, as explicitly denoted by the "D-" prefix in its systematic name. This stereochemical assignment is confirmed experimentally through optical rotation measurements ([α]/D = +6.0±1.0°, c = 0.5 in 2% HCl) [1] [4]. The stereochemistry is further encoded in its SMILES string (N[C@H](Cc1ccc(cc1)B(O)O)C(O)=O
), where the @H
descriptor indicates the specific tetrahedral arrangement of the chiral center consistent with the R-enantiomer [1] [4] [10]. This configuration renders it the mirror image of the naturally occurring L-isomer and confers distinct biochemical properties related to chiral recognition.
Table 1: Fundamental Structural Identifiers of 4-Borono-D-Phenylalanine
Property | Value/Descriptor | Source |
---|---|---|
Systematic Name | (R)-2-amino-3-(4-boronophenyl)propanoic acid | [2] [5] |
CAS Registry Number | 111821-49-9 | [1] [2] [4] |
Molecular Formula | C₉H₁₂BNO₄ | [1] [2] [4] |
Molecular Weight | 209.01 g/mol | [2] [5] [6] |
Chirality | D-configuration (R-enantiomer) | [1] [4] [10] |
Canonical SMILES | N[C@H](Cc1ccc(cc1)B(O)O)C(O)=O | [1] [4] |
InChI Key | NFIVJOSXJDORSP-MRVPVSSYSA-N | [1] [4] |
4-Borono-D-phenylalanine is typically supplied as a solid with a purity of ≥97.0% (HPLC) [1] [4] or ≥98% [2] [5] [6]. Its solubility profile is significantly influenced by pH. While inherently less soluble in neutral aqueous media, it demonstrates markedly enhanced solubility under acidic conditions, such as in 2% hydrochloric acid (HCl), which protonates the α-amino group [1] [4]. This behavior is critical for handling and experimental preparation.
The compound exhibits limited thermal stability, necessitating strict storage protocols. Long-term stability requires refrigeration between 2-8°C [1] [4]. This thermal sensitivity is corroborated by its predicted boiling point (449.3±55.0 °C) and flash point (225.5±31.5 °C) under standard atmospheric pressure [6]. Its density is estimated at 1.3±0.1 g/cm³ [6].
As a chiral molecule, its optical activity is a defining physical property. The specific optical rotation value ([α]/D = +6.0±1.0°, measured at a concentration of 0.5 g/100mL in 2% HCl) serves as a critical parameter for verifying enantiomeric purity and batch consistency [1] [4]. This value is characteristic of the D-enantiomer and contrasts directly with the negative rotation typically expected for its L-counterpart under identical conditions.
While the provided search results lack explicit experimental spectroscopic data tables, key identifiers and structural features enable the prediction of major spectral signatures:
Nuclear Magnetic Resonance (NMR) Spectroscopy:The structure suggests distinct signals in the ¹H NMR spectrum: an aromatic region pattern characteristic of a para-disubstituted benzene ring (e.g., two doublets around δ 7.0-8.0 ppm for the AA'BB' system), resonances from the benzylic methylene protons (δ ~3.0-3.5 ppm), and the methine proton adjacent to the amino and carboxyl groups (δ ~3.5-4.0 ppm). The ¹¹B NMR spectrum (or ¹⁰B if isotopically enriched, as available for the L-isomer [7]) would show a characteristic peak for the arylboronic acid group typically between δ 25-35 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key absorption bands would include:
N-H bends and stretches from the amino group.
Mass Spectrometry (MS):High-Resolution Mass Spectrometry (HRMS) would yield the molecular ion peak corresponding to the exact mass of C₉H₁₂BNO₄ ([M]⁺). Calculated exact mass for C₉H₁₂¹¹BNO₄ (major isotope): 209.0862 Da. The presence of boron often leads to characteristic fragmentation patterns. If using the ¹⁰B isotopologue (analogous to the L-isomer offered [7]), the molecular ion would shift to 208.2 Da ([M]⁺ for C₉H₁₂¹⁰BNO₄). The InChI Key (NFIVJOSXJDORSP-MRVPVSSYSA-N
) serves as a unique digital fingerprint linking to computed and potentially experimental spectral data in large chemical databases [1] [4] [10].
The primary distinction between 4-Borono-D-phenylalanine (CAS 111821-49-9) and its enantiomer, 4-Borono-L-phenylalanine (L-BPA, CAS 76410-58-7), lies in their absolute stereochemistry at the α-carbon. This difference profoundly impacts their biochemical behavior and research applications, despite identical physicochemical properties in achiral environments (e.g., molecular weight, elemental composition, melting/boiling points, UV-Vis spectra).
Biochemical Recognition: The L-isomer (L-BPA) is a recognized tyrosine analogue [3]. Its structure mimics natural L-amino acids, allowing active transport into cells via amino acid transporters (e.g., LAT1). This property underpins its extensive investigation as a key agent for Boron Neutron Capture Therapy (BNCT) in cancer treatment, where selective tumor accumulation of ¹⁰B is critical [3] [7]. The D-isomer, conversely, is generally not recognized by these transporters and is resistant to common proteolytic enzymes, limiting its cellular uptake via physiological routes. This makes it less suitable for conventional BNCT targeting but potentially valuable as a metabolically stable probe or for studying chiral specificity in enzyme binding pockets or synthetic peptide systems where resistance to degradation is desired [3] [9].
Research Prevalence and Cost: Reflecting its dominant role in BNCT research, the L-isomer is far more extensively studied and commercially available. This is evidenced by the significantly higher number of research citations listed for L-BPA compared to its D-counterpart [3]. Commercially, 250 mg of the D-isomer costs approximately $218 [2] [5], while the same quantity of the L-isomer costs about $296 [3], highlighting the demand disparity.
Synthetic Utility: Both isomers find application in peptide synthesis, particularly solution-phase synthesis, where the boronic acid moiety can introduce unique reactivity or serve as a handle for further modification [1] [3] [4]. The choice of isomer depends on the desired chiral context within the peptide sequence. The D-isomer offers specific advantages for constructing peptides resistant to enzymatic cleavage or for investigating chiral interactions in boron-containing biomaterials.
Isotopic Enrichment: Both isomers can be synthesized with ¹⁰B enrichment for BNCT or other applications requiring high neutron capture cross-sections. The L-isomer is more readily available in this form (e.g., declared isotopic purity: ¹⁰B, >99% chemical purity) [7], although the D-isomer could theoretically also be produced with ¹⁰B.
Table 2: Comparative Profile of D- and L-4-Borono-Phenylalanine Enantiomers
Property | 4-Borono-D-Phenylalanine | 4-Borono-L-Phenylalanine (L-BPA) | Significance |
---|---|---|---|
CAS Number | 111821-49-9 | 76410-58-7 | Unique registry identifiers |
Stereochemistry | D-enantiomer (R-absolute configuration) | L-enantiomer (S-absolute configuration) | Mirror images; dictates chiral recognition |
Optical Rotation [α]/D | +6.0±1.0° (c = 0.5 in 2% HCl) | Expected negative value (magnitude may vary) | Key experimental identifier of enantiomer |
Primary Research Focus | Peptide synthesis, chiral probes | BNCT delivery, amino acid transport studies | Driven by biological recognition of L-form |
BNCT Applicability | Low (poor cellular uptake via AA transporters) | High (actively transported via LAT1, etc.) | L-form accumulates preferentially in some tumors |
Price (250 mg) | ~$218 | ~$296 | Reflects demand and production scale |
Enzymatic Degradation | Resistant | Susceptible | D-form offers metabolic stability |
¹⁰B Isotopologue Availability | Limited (implied by L-form availability) | Commercially available (>99% ¹⁰B purity) | Critical for efficient BNCT [7] |
This structural and functional enantiomeric dichotomy underscores the principle that while mirror-image molecules share identical scalar properties, their vectoral interactions in chiral biological systems or asymmetric synthetic environments lead to profoundly divergent behaviors and applications. The D-isomer provides an essential tool for exploring the stereospecific requirements in boron biochemistry and peptide science where the L-form dominates physiological contexts.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9